N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid, also known as N-α-Cbz-L-lysine thiobenzyl ester hydrochloride, is a derivative of lysine. This compound is widely used in biochemical research, particularly in the study of protease and esterase activities. It serves as a substrate for various enzymatic assays, making it a valuable tool in the field of molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with thiobenzyl chloride. The reaction is carried out under basic conditions, usually using a base such as triethylamine. The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The thiobenzyl ester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme kinetics and mechanisms.
Biology: In the identification and characterization of protease and esterase activities.
Medicine: In the development of enzyme inhibitors and therapeutic agents.
Industry: In the production of diagnostic assays and biochemical reagents.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific enzymes, such as proteases and esterases. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This reaction releases the thiobenzyl group, which can be detected and quantified, providing insights into the enzyme’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-α-Cbz-L-lysine thiobenzyl ester hydrochloride
- Z-Lys-ONp · HCl
- Z-Lys-SBzl·HCl
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its specific structure, which allows it to act as a versatile substrate for various enzymatic assays. Its thiobenzyl ester group provides a distinct chemical handle for detection and quantification, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S.C12H23N/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25);11-13H,1-10H2/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOLGXKZKPPRU-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.